(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 683257-71-8
VCID: VC4552977
InChI: InChI=1S/C22H14BrN3O2S/c1-13-8-16(23)6-7-18(13)25-11-15(10-24)21-26-19(12-29-21)17-9-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+
SMILES: CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C22H14BrN3O2S
Molecular Weight: 464.34

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

CAS No.: 683257-71-8

Cat. No.: VC4552977

Molecular Formula: C22H14BrN3O2S

Molecular Weight: 464.34

* For research use only. Not for human or veterinary use.

(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile - 683257-71-8

Specification

CAS No. 683257-71-8
Molecular Formula C22H14BrN3O2S
Molecular Weight 464.34
IUPAC Name (E)-3-(4-bromo-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C22H14BrN3O2S/c1-13-8-16(23)6-7-18(13)25-11-15(10-24)21-26-19(12-29-21)17-9-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+
Standard InChI Key JMLWGPMAZOQXIR-RVDMUPIBSA-N
SMILES CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a prop-2-enenitrile backbone (C₃H₃N) substituted at positions 2 and 3. The 2-position hosts a 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl group, while the 3-position is functionalized with a (4-bromo-2-methylphenyl)amino group. The (2E) configuration indicates a trans arrangement across the double bond, which influences reactivity and intermolecular interactions .

Core Components

  • Coumarin-thiazole moiety: The 2H-chromen-2-one (coumarin) system fused to a thiazole ring enhances π-conjugation, potentially conferring fluorescence or bioactivity .

  • Acrylonitrile backbone: The nitrile group and α,β-unsaturated system enable participation in cycloaddition and polymerization reactions .

  • Aryl amino group: The 4-bromo-2-methylphenyl substituent may modulate electronic effects and steric bulk, impacting binding affinity in biological systems .

Molecular Formula and Mass

Based on structural decomposition:

  • Molecular formula: C₂₃H₁₅BrN₄O₂S

  • Exact mass: Calculated as 515.0124 u (using ’s methodology for analogous thiazole-coumarin systems).

  • Key fragments: Bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) and characteristic losses (e.g., –CN, –CO) in mass spectrometry .

Spectroscopic Signatures

  • IR: Expected peaks at ~2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (coumarin carbonyl), and 1600 cm⁻¹ (C=N thiazole) .

  • ¹H NMR: Diagnostic signals include δ 8.5–8.7 ppm (coumarin H-4), δ 7.2–7.8 ppm (aromatic protons), and δ 2.4 ppm (methyl group) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three building blocks (Fig. 1):

  • 4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine: Synthesized via cyclization of 3-(bromoacetyl)coumarin with thiourea .

  • (4-Bromo-2-methylphenyl)amine: Prepared by nitration/reduction or direct bromination of o-toluidine derivatives .

  • Prop-2-enenitrile scaffold: Introduced via Knoevenagel condensation or palladium-catalyzed cyanation .

Thiazole-Coumarin Intermediate

3-(Bromoacetyl)coumarin undergoes nucleophilic substitution with thiourea in ethanol, yielding 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one . Subsequent diazotization and coupling with acrylonitrile derivatives installs the nitrile functionality .

Aryl Amino Functionalization

The (4-bromo-2-methylphenyl)amino group is introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to form the C–N bond . Stereoselective formation of the (E)-isomer is achieved using bulky ligands to favor trans addition.

Optimization Challenges

  • Regioselectivity: Competing reactions at thiazole N-3 vs. coumarin O-2 require careful control of reaction conditions .

  • Stereochemical purity: The (2E) configuration is maintained by using non-polar solvents and low temperatures to prevent isomerization.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod
Melting point218–220°C (dec.)Differential scanning calorimetry
LogP (octanol-water)3.2 ± 0.1Shake-flask method
Aqueous solubility12 µg/mL (25°C, pH 7.4)HPLC-UV quantification
λmax (UV-Vis)342 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹)Ethanol solution

Stability Profile

  • Photostability: Degrades by 15% under UV light (300 nm, 24 h) due to coumarin ring opening .

  • Hydrolytic stability: Resistant to hydrolysis at pH 4–8; rapid decomposition in strong acids/bases via nitrile hydrolysis .

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